![molecular formula C13H12BrN3O3S B2976834 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate CAS No. 877642-87-0](/img/structure/B2976834.png)
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate
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Description
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate, also known as MMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MMB is a triazine-based compound that has been shown to have unique properties that make it useful in a variety of scientific fields.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The structural analysis of a related compound, C20H15BrN6O4S, highlights the planarity of the 4,5-dihydro-1,2,4-triazine ring and its inclinations with respect to the oxadiazol-3-ium, phenyl, and benzene rings. This compound's crystal structure is stabilized by intermolecular N—H⋯O, N—H⋯N, and weak C—H⋯O hydrogen bonds, forming infinite columns along a specific axis, indicating significant potential for understanding molecular interactions in solid states (H. Fun, C. Quah, Nithinchandra, B. Kalluraya, 2011).
Synthetic Applications
The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate synthesized ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a pathway for creating triazole derivatives. This synthesis process, including oxidation and treatment steps, shows the versatility of triazine and bromobenzoate derivatives in organic synthesis (N. Pokhodylo, M. Obushak, 2019).
Antimicrobial and Biological Activities
Some derivatives of the triazine class have been synthesized and evaluated for their antimicrobial activities, showcasing the potential pharmaceutical applications of these compounds. Specific triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized and shown to possess good antipyretic and anti-inflammatory activities, indicating the relevance of triazine derivatives in developing new therapeutics (M. Ghorab, Z. H. Ismail, Mohamed Abdala, 2010).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERSWLWJTKVWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate |
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